N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-5-(3,4-dimethylanilino)triazolidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O3/c1-12-5-7-15(9-13(12)2)22-19-18(23-25-24-19)20(26)21-11-14-6-8-16(27-3)17(10-14)28-4/h5-10,18-19,22-25H,11H2,1-4H3,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMBVZUXXDTCET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2C(NNN2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the preparation of the triazole core, followed by the introduction of the dimethoxyphenyl and dimethylphenyl groups. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
*Estimated based on molecular formula.
†Predicted using analogous substituent contributions.
Key Observations:
- Substituent Effects: The pyridin-3-yl group in the compound from increases polarity (logP = 3.435) compared to the target compound’s dimethylphenylamino group. Pyridine’s aromatic nitrogen may enhance target binding via π-stacking or coordination. Ortho-methoxy substitution in reduces steric bulk compared to the target’s 3,4-dimethoxyphenylmethyl group, possibly improving solubility but reducing membrane permeability.
- logP Trends: Higher logP in the target compound (~3.5) vs.
Biological Activity
N-[(3,4-dimethoxyphenyl)methyl]-5-[(3,4-dimethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound belongs to the triazole class of heterocycles, which are known for their diverse pharmacological properties. The structural formula can be represented as follows:
This compound features a triazole ring substituted with both dimethoxy and dimethyl phenyl groups, which are crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Cell Cycle Arrest : It has been observed that the compound induces G2/M phase arrest in cancer cells, thereby inhibiting their proliferation.
- Apoptosis Induction : The compound promotes apoptosis in cancer cells by activating caspase pathways and increasing the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins like Bcl-2 .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as HDAC (Histone Deacetylase) and topoisomerases, which are critical in cancer cell survival and proliferation .
- Targeting Signaling Pathways : The compound may interfere with various signaling pathways involved in tumor growth and metastasis.
Structure-Activity Relationship (SAR)
SAR studies indicate that modifications to the phenyl groups significantly affect the compound's potency. For instance:
- Dimethoxy Substitution : The presence of methoxy groups enhances lipophilicity and bioavailability.
- Amino Group Positioning : Variations in the positioning of the amino group on the triazole ring can lead to substantial changes in biological activity.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits selective cytotoxicity against various cancer cell lines including breast (MCF-7), lung (A549), and colon (HT-29) cancers. The IC50 values for these cell lines range from 10 to 30 µM, indicating a moderate level of potency compared to established chemotherapeutics like cisplatin .
In Vivo Studies
Animal model studies have shown that administration of the compound leads to a significant reduction in tumor size without notable toxicity at therapeutic doses. These findings suggest a favorable therapeutic index that warrants further investigation in clinical trials.
Comparative Biological Activity Table
Q & A
Q. Optimization Strategies :
- Vary solvents (e.g., DMF for polar intermediates, THF for non-polar steps) and catalysts (e.g., Pd for cross-coupling).
- Monitor reaction progress via TLC or HPLC. Adjust temperature (e.g., 60–80°C for cyclization) and stoichiometry to improve yields .
Basic: What spectroscopic and crystallographic methods are most effective for structural characterization?
Q. Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and purity. For example, methoxy protons ( 3.7–3.9 ppm) and aromatic protons ( 6.8–7.5 ppm) .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in ethanol/water). Refine data with SHELX to resolve steric effects from the 3,4-dimethoxy group .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated vs. observed m/z) .
Basic: How can researchers address low aqueous solubility during in vitro bioactivity assays?
Q. Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound, then dilute in buffered saline .
- Micellar Systems : Incorporate surfactants like Tween-80 or cyclodextrins to enhance dispersion .
- Prodrug Design : Modify the carboxamide group to a more hydrophilic ester (e.g., methyl ester) for transient solubility .
Advanced: What experimental designs are suitable for studying its enzyme inhibition kinetics?
Q. Methodological Answer :
- Enzyme Assays : Use fluorescence-based assays (e.g., tryptophan quenching for binding studies) with purified targets (e.g., kinases or hydrolases).
- Kinetic Parameters : Calculate (inhibition constant) via Lineweaver-Burk plots under varying substrate concentrations .
- Control Experiments : Compare with known inhibitors (e.g., staurosporine for kinases) and assess time-dependent inactivation .
Advanced: How can computational methods predict reactivity and optimize synthetic pathways?
Q. Methodological Answer :
- Quantum Chemical Calculations : Use DFT (e.g., Gaussian 09) to model transition states and identify rate-limiting steps (e.g., cyclization barriers) .
- Machine Learning : Train models on PubChem data to predict reaction yields or byproduct formation .
- Molecular Dynamics : Simulate solvent effects on intermediate stability (e.g., water vs. toluene) .
Advanced: How should researchers resolve contradictions in reported biological activities?
Q. Methodological Answer :
- Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, incubation times). For example, discrepancies in IC values may arise from differing ATP concentrations in kinase assays .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing methoxy with ethoxy) to isolate critical functional groups .
- Orthogonal Assays : Validate antiproliferative activity via both MTT and apoptosis markers (e.g., caspase-3 activation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
